3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an amino group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization reactions. For example, the condensation of 2-aminopyridine with an aldehyde in the presence of a suitable catalyst can lead to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while substitution reactions can introduce various functional groups at the 3-position .
Scientific Research Applications
3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes, such as glutamine synthetase.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of glutamine synthetase, the compound binds to the active site of the enzyme, preventing the conversion of glutamate to glutamine. This inhibition can disrupt cellular processes that rely on glutamine, leading to the death of the target cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the amino and carboxylic acid groups, resulting in different chemical properties and biological activities.
3-Amino-2-methylimidazo[1,2-a]pyridine: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Contains a chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity.
Uniqueness
3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical properties and biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound valuable for various scientific research applications .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-7(10)12-4-2-3-6(9(13)14)8(12)11-5/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
WXJMSWBROBGCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)C(=O)O)N |
Origin of Product |
United States |
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